2-(7-methoxy-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
Overview
Description
2-(7-methoxy-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.152477885 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has synthesized novel derivatives related to the structure of interest, demonstrating potential antimicrobial activities. For instance, the synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides evaluated as antimicrobial agents showed promising antibacterial and antifungal activities against various pathogenic microorganisms. This underscores the compound's relevance in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer and Anti-inflammatory Potential
The structural analogs of 2-(7-methoxy-1H-indol-1-yl)-N-(1-phenylethyl)acetamide have been explored for their anticancer and anti-inflammatory potentials. In a study focusing on the synthesis and biological evaluation of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole derivatives as potential antimicrobial agents, derivatives showed promise as herbicidal and potentially anticancer and anti-inflammatory agents due to their structural features (Kalshetty, Gani, & Kalashetti, 2012).
Drug Design and Synthesis
Compounds structurally similar to this compound have been synthesized and evaluated for various pharmacological activities. One study discussed the design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative. This highlights the importance of such compounds in drug discovery, providing a basis for the development of new therapeutic agents with anti-inflammatory properties (Al-Ostoot et al., 2020).
Environmental Impact of Related Compounds
The environmental impact and metabolic pathways of chloroacetamide herbicides, which share functional groups with this compound, have been studied. Comparative metabolism studies in human and rat liver microsomes have been conducted to understand the metabolic activation pathways leading to the carcinogenicity of these compounds, providing insight into the biochemical interactions and toxicity mechanisms of similar acetamide derivatives (Coleman et al., 2000).
Properties
IUPAC Name |
2-(7-methoxyindol-1-yl)-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(15-7-4-3-5-8-15)20-18(22)13-21-12-11-16-9-6-10-17(23-2)19(16)21/h3-12,14H,13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGRNGFFEFAQDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=CC3=C2C(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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